Cas no 1806724-37-7 (Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate)

Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate
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- インチ: 1S/C10H9F3INO3/c1-5-6(3-8(16)17-2)7(14)4-15-9(5)18-10(11,12)13/h4H,3H2,1-2H3
- InChIKey: ABYGDEZIDJIUQK-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(C)=C1CC(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 301
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093951-1g |
Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate |
1806724-37-7 | 97% | 1g |
$1,534.70 | 2022-03-31 |
Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報
Comprehensive Overview of Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806724-37-7)
Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806724-37-7) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and iodo substituents, has garnered attention for its potential role in drug discovery and material science. Its molecular structure combines a pyridine core with functional groups that enhance reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated compounds like Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate has surged due to their stability and bioactivity. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and catalysts. The presence of the trifluoromethoxy group is notable, as it often improves metabolic stability and membrane permeability in drug candidates. This aligns with current trends in precision medicine and targeted therapy, where such compounds are explored for their selective interactions with biological targets.
The synthesis of Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate typically involves multi-step reactions, including halogenation and esterification. Its CAS No. 1806724-37-7 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and publications. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structure, which is essential for reproducibility in research. The compound’s iodo substituent also makes it a candidate for cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis.
From an industrial perspective, Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate is often discussed in the context of high-value intermediates. Its applications extend to crop protection chemicals, where fluorinated pyridines are known for their efficacy against resistant pests. This resonates with global concerns about food security and sustainable agriculture, driving innovation in agrochemical formulations. Additionally, its role in electronic materials is under exploration, particularly for organic semiconductors used in flexible electronics.
Safety and handling of Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate follow standard laboratory protocols, emphasizing proper ventilation and personal protective equipment. While not classified as hazardous under typical conditions, its reactivity warrants cautious storage away from incompatible substances. Regulatory compliance, including REACH and GHS guidelines, ensures its safe use in research and development settings.
In summary, Methyl 5-iodo-3-methyl-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806724-37-7) represents a versatile tool for chemists and researchers. Its structural features and functional groups align with cutting-edge trends in drug design, agrochemical innovation, and material science. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing molecular diversity and functional materials.
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